molecular formula C17H14ClN5O3S2 B2841383 N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351641-44-5

N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2841383
CAS No.: 1351641-44-5
M. Wt: 435.9
InChI Key: PLOGEOVDKMILKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonyl-linked 3-chlorophenyl group and a pyrazine-2-carboxamide substituent. The thiazolo-pyridine scaffold is a bicyclic system known for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S2/c18-11-2-1-3-12(8-11)28(25,26)23-7-4-13-15(10-23)27-17(21-13)22-16(24)14-9-19-5-6-20-14/h1-3,5-6,8-9H,4,7,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOGEOVDKMILKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the thiazolopyridine core, the introduction of the chlorophenylsulfonyl group, and the final coupling with pyrazine-2-carboxamide. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Thiazolo[5,4-c]pyridine 3-Chlorophenyl sulfonyl, pyrazine-2-carboxamide Inferred enzyme inhibition (e.g., kinase/protease)
N¹-(5-Chloropyridin-2-yl)-N²-(4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide (Isotope-substituted derivative) Thiazolo[5,4-c]pyridine 5-Chloropyridin-2-yl, dimethylaminocarbonyl Activated blood coagulation Factor Xa inhibitor
5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 1,3-Benzodioxol-5-yl, trifluoromethyl, propyl carboxamide Undisclosed (carboxamide suggests enzyme targeting)

Key Insights :

Core Scaffold Differences: The target compound’s thiazolo-pyridine core differs from the pyrazolo-pyrimidine in the third compound . The isotope-substituted derivative shares the thiazolo-pyridine core but replaces the sulfonyl group with a dimethylaminocarbonyl moiety, likely altering solubility and metabolic pathways.

The pyrazine-2-carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the 5-chloropyridin-2-yl group in , which relies on halogen bonding for target engagement.

Biological Implications: The Factor Xa inhibitor demonstrates that thiazolo-pyridine derivatives can achieve high potency (nanomolar range) in anticoagulant applications. The target compound’s sulfonyl group could further optimize binding to serine proteases. The trifluoromethyl group in the pyrazolo-pyrimidine compound suggests improved pharmacokinetic properties (e.g., extended half-life) due to electron-withdrawing effects, a feature absent in the target compound.

Research Findings and Inferences

While direct biological data for the target compound are unavailable, structural analogs provide critical insights:

  • Factor Xa Inhibition: The isotope-substituted derivative highlights the thiazolo-pyridine scaffold’s suitability for enzyme inhibition. The target compound’s pyrazine carboxamide may mimic the dimethylaminocarbonyl group’s role in active-site interactions, but its sulfonyl linker could reduce off-target effects.
  • Metabolic Stability: Sulfonyl groups generally resist oxidative metabolism better than carbonyl or amine groups , suggesting the target compound may exhibit longer half-life than the dimethylaminocarbonyl analog.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide?

  • Answer : The synthesis involves multi-step protocols, including:

  • Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization of precursor amines with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Sulfonylation of the pyridine nitrogen using 3-chlorophenylsulfonyl chloride in dichloromethane with a base like triethylamine to control pH .
  • Step 3 : Coupling the pyrazine-2-carboxamide group via amide bond formation, typically using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF .
  • Key quality control : Monitor reaction progress via TLC and confirm final purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and thiazolo-pyridine ring protons (δ ~3.0–4.5 ppm for tetrahydro protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns matching Cl and S atoms .
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles in the sulfonyl-thiazolo-pyridine moiety to confirm regiochemistry .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Answer :

  • Functional group modifications : Synthesize analogs with variations in the sulfonyl substituent (e.g., 4-chlorophenyl vs. 3-chlorophenyl) and compare binding affinities in target assays .
  • Conformational analysis : Use X-ray crystallography or DFT calculations to study the spatial orientation of the pyrazine carboxamide group, which may influence hydrogen bonding with biological targets .
  • Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) with known inhibitors to identify critical interactions (e.g., sulfonyl group in hydrophobic pockets) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Standardize assays : Ensure consistent enzyme/in vitro models (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as unintended racemization during synthesis may alter activity .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo-pyridine derivatives in and ) to identify trends in substituent effects .

Q. What computational approaches are suitable for predicting off-target interactions?

  • Answer :

  • Molecular docking : Screen against databases like ChEMBL or PDB to predict binding to non-target kinases or proteases .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to assess risks of hepatotoxicity or hERG channel inhibition .
  • MD simulations : Perform 100-ns simulations in GROMACS to evaluate stability of compound-protein complexes and identify potential allosteric binding sites .

Methodological Challenges

Q. What experimental designs are critical for assessing metabolic stability?

  • Answer :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify enzyme inhibition risks .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

  • Answer :

  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to improve aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance oral absorption .
  • LogP optimization : Adjust pyrazine substituents (e.g., methyl vs. methoxy groups) to achieve logP values between 2–4 (SwissADME prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.